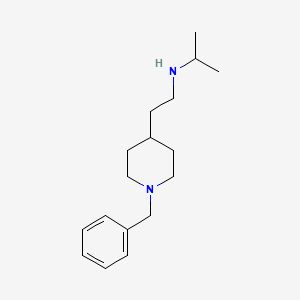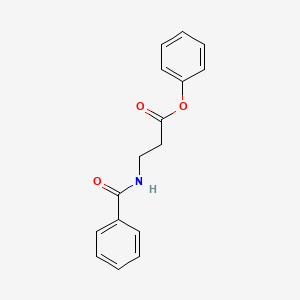
8-nitroquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitroquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a nitro group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinolin-7-ol typically involves the nitration of quinoline derivatives. One common method is the nitration of 7-hydroxyquinoline using nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 8-aminoquinolin-7-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 8-Aminoquinolin-7-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Nitroquinolin-7-ol has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 8-nitroquinolin-7-ol is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent processes in microorganisms.
Anticancer Activity: It inhibits enzymes such as methionine aminopeptidase, which are involved in angiogenesis and tumor growth.
Redox Activity: The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Similar to 8-nitroquinolin-7-ol but lacks the nitro group.
Nitroxoline: A derivative with a nitro group at the 5th position and a hydroxyl group at the 8th position.
Uniqueness: this compound is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
8-nitroquinolin-7-ol |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-3-6-2-1-5-10-8(6)9(7)11(13)14/h1-5,12H |
Clé InChI |
KPTTVUDUBTYPQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)O)[N+](=O)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)

![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)




![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)



